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Get Quote

Olorofim is the first-in-class drug of the orotomides. Its fungicidal activity comes from the reversible

inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].

Target Role: DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway,
converting dihydroorotate to orotate [2].

Cellular Consequences: Inhibition disrupts the production of uridine-5'-monophosphate (UMP) and
uridine-5'-triphosphate (UTP). This leads to a critical deficiency in precursors for RNA and DNA

synthesis, and also affects the biosynthesis of fungal cell wall components (chitin and β-1,3-glucan)
since UDP-sugars are essential substrates for their synthases [1] [2].

Selectivity: Fungal DHODH is only about 30% identical to the human homolog, and Olorofim inhibits
the fungal enzyme approximately 2000-fold more effectively, providing a high therapeutic index [1] [2].

The diagram below illustrates this targeted pathway and its consequences.
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Olorofim inhibits DHODH, blocking pyrimidine synthesis and leading to fungal cell death.

Antifungal Spectrum and Potency

Olorofim demonstrates a potent and broad spectrum of activity against a wide range of molds and dimorphic

fungi, but has no clinically relevant activity against yeasts (e.g., Candida spp., Cryptococcus spp.) or

fungi in the order Mucorales [1] [2].

The table below summarizes its in vitro activity against key pathogenic fungi.
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Fungal Pathogen / Group
MIC Range
(μg/mL)

Key Context / Comparative Activity

*Aspergillus* spp. [1] Not specified Includes activity against azole-resistant

isolates of A. fumigatus and cryptic species.

Talaromyces marneffei [3] 0.0005 -

0.002

Olorofim was the most active agent tested in

the study (MIC90: 0.0005 μg/mL).

Scedosporium* spp. &
*Lomentospora prolificans [1] [2]

Not specified Targets difficult-to-treat infections with limited

therapeutic options.

*Coccidioides* spp. [1] Not specified Activity against dimorphic, endemic fungi.

*Fusarium* spp. [1] Not specified Activity against various species.

Development Pipeline and Clinical Status

Olorofim is an orally available drug and has received multiple regulatory designations from the FDA and

EMA, accelerating its development for difficult-to-treat invasive fungal infections [1].

Development
Aspect

Details

Developer F2G Biotech GmbH [1].

Current Status Phase 3 clinical trial is ongoing (NCT05101187) [1].

FDA
Designations

Breakthrough Therapy, Orphan Drug, and Qualified Infectious Disease Product for
indications including invasive aspergillosis, lomentosporiosis, scedosporiosis, and

coccidiomycosis [1].

EMA
Designations

Orphan Drug designation for invasive aspergillosis, scedosporiosis, and invasive

scopulariopsis [1].

This development pipeline is summarized in the following workflow.
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Olorofim's clinical development is supported by regulatory designations to expedite its progress.

Known and Potential Resistance

Resistance to Olorofim, while currently rare, is a critical area of monitoring.

Primary Mechanism: Mutations in the gene encoding the target enzyme, DHODH (pyr4 gene in A.
fumigatus), are the primary known mechanism of resistance [1] [2].
Bypass Mechanism: In vitro studies show that high concentrations of exogenous uridine (≥ 5mM)

can reverse Olorofim's effects by allowing fungi to use the salvage pathway for pyrimidine
acquisition. However, the concentration in human serum (~15 µM) is far too low for this to be a

clinically relevant resistance mechanism [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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